molecular formula C19H21NO4 B11229895 N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11229895
M. Wt: 327.4 g/mol
InChI Key: FAJMVEOTUHFKKB-UHFFFAOYSA-N
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Description

N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzodioxepines, which are characterized by a dioxepine ring fused to a benzene ring. The presence of a propoxyphenyl group and a carboxamide moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzodioxepine ring. This can be achieved through a condensation reaction between a catechol derivative and an appropriate dihalide under basic conditions.

    Introduction of the Propoxyphenyl Group: The next step involves the introduction of the propoxyphenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the benzodioxepine intermediate with 4-propoxyphenyl halide in the presence of a base.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide moiety by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the specific combination of its structural features, including the propoxyphenyl group and the benzodioxepine ring. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-propoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H21NO4/c1-2-10-22-16-7-5-15(6-8-16)20-19(21)14-4-9-17-18(13-14)24-12-3-11-23-17/h4-9,13H,2-3,10-12H2,1H3,(H,20,21)

InChI Key

FAJMVEOTUHFKKB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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